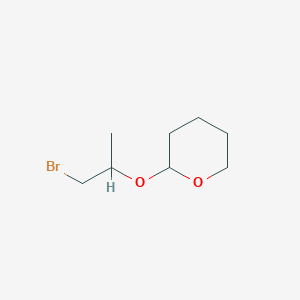
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran
概要
説明
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13BrO2. It is a colorless to light yellow liquid that is soluble in most organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. This compound is stable at room temperature and is commonly used as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: One of the methods for preparing 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran involves the reaction of tetrahydropyran with bromoethanol. The specific steps are as follows:
- Tetrahydropyran and bromoethanol are reacted under an inert atmosphere.
- The reaction is typically carried out at a suitable temperature and reaction time to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding alcohols or reduction to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are ethers or alcohols depending on the nucleophile used.
Oxidation: The major products are alcohols or carboxylic acids.
Reduction: The major products are alkanes or alkenes.
科学的研究の応用
2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Biology: It is used in the study of biological pathways and mechanisms due to its reactivity and ability to form various derivatives.
Medicine: It is used in the synthesis of drug molecules and as a building block for medicinal chemistry.
Industry: It is used in the production of materials and chemicals for various industrial applications.
作用機序
The mechanism of action of 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran involves its reactivity as a brominated compound. The bromine atom can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
類似化合物との比較
- 1-Bromo-2-(2-tetrahydropyranyloxy)ethane
- 2-(3-Bromopropoxy)tetrahydro-2H-pyran
- 2-(Bromomethyl)tetrahydro-2H-pyran
Comparison: 2-((1-Bromopropan-2-yl)oxy)tetrahydro-2H-pyran is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and solubility in organic solvents. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H15BrO2 |
|---|---|
分子量 |
223.11 g/mol |
IUPAC名 |
2-(1-bromopropan-2-yloxy)oxane |
InChI |
InChI=1S/C8H15BrO2/c1-7(6-9)11-8-4-2-3-5-10-8/h7-8H,2-6H2,1H3 |
InChIキー |
RQXIOIGOHVKOEW-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)OC1CCCCO1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













